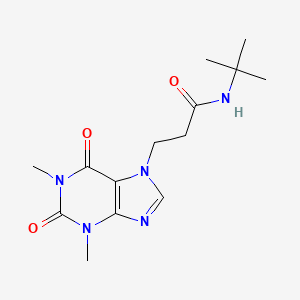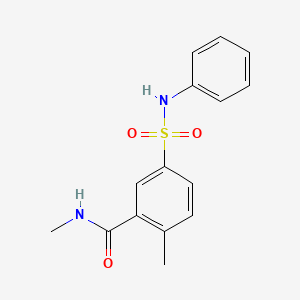
5-(anilinosulfonyl)-N,2-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(anilinosulfonyl)-N,2-dimethylbenzamide, also known as ADMA or N-α-dimethylarginine, is a naturally occurring metabolite of the amino acid arginine. It is a potent inhibitor of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO) in the body. ADMA has been implicated in various physiological and pathological processes, including cardiovascular disease, kidney disease, and neurological disorders.
Wirkmechanismus
5-(anilinosulfonyl)-N,2-dimethylbenzamide inhibits NOS by competing with arginine for binding to the enzyme's active site. This results in a decrease in the production of NO, a molecule that plays a crucial role in the regulation of vascular tone, platelet aggregation, and inflammation. The inhibition of NOS by this compound has been implicated in the pathogenesis of various diseases, including cardiovascular disease, kidney disease, and neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and complex. This compound has been shown to induce endothelial dysfunction, oxidative stress, and inflammation, all of which are implicated in the pathogenesis of cardiovascular disease. In kidney disease, this compound has been linked to the development of glomerulosclerosis and tubulointerstitial fibrosis. In neurological disorders, this compound has been shown to induce neuronal damage and cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
5-(anilinosulfonyl)-N,2-dimethylbenzamide is a useful tool for studying the role of NOS in various physiological and pathological processes. Its inhibitory effect on NOS allows researchers to investigate the downstream effects of NO production in a controlled manner. However, this compound has limitations in lab experiments, including its instability in aqueous solutions and its potential for non-specific binding to proteins.
Zukünftige Richtungen
Future research on 5-(anilinosulfonyl)-N,2-dimethylbenzamide should focus on elucidating its role in the pathogenesis of various diseases, including cardiovascular disease, kidney disease, and neurological disorders. This could involve investigating the mechanisms by which this compound induces endothelial dysfunction, oxidative stress, and inflammation, as well as exploring potential therapeutic interventions to target this compound in these diseases. Additionally, future research could investigate the potential use of this compound as a biomarker for disease diagnosis and prognosis.
Synthesemethoden
5-(anilinosulfonyl)-N,2-dimethylbenzamide can be synthesized by the methylation of arginine using the enzyme protein arginine N-methyltransferase (PRMT). PRMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the guanidine group of arginine, resulting in the formation of this compound. This compound can also be synthesized by chemical methods, such as the reaction of 2,4-dimethylbenzenesulfonyl chloride with N,N-dimethylarginine.
Wissenschaftliche Forschungsanwendungen
5-(anilinosulfonyl)-N,2-dimethylbenzamide has been extensively studied in various fields of research, including cardiovascular disease, kidney disease, and neurological disorders. In cardiovascular disease, this compound has been shown to be a predictor of adverse outcomes in patients with heart failure and atherosclerosis. In kidney disease, this compound has been implicated in the development of chronic kidney disease and end-stage renal disease. In neurological disorders, this compound has been linked to the pathogenesis of Alzheimer's disease and multiple sclerosis.
Eigenschaften
IUPAC Name |
N,2-dimethyl-5-(phenylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-8-9-13(10-14(11)15(18)16-2)21(19,20)17-12-6-4-3-5-7-12/h3-10,17H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQUYANVVNCEGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-dimethyl-4-{[methyl(2-phenylethyl)amino]methyl}aniline](/img/structure/B5337983.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-4-(3,3,3-trifluoropropyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5337986.png)
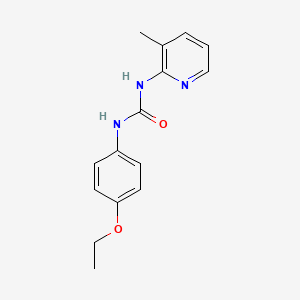
![(3S*,4R*)-4-(hydroxymethyl)-1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-3-piperidinol](/img/structure/B5337996.png)
![3-[5-(4-acetylphenyl)-2-furyl]-2-(1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5338001.png)
![6-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5338002.png)
![5-[(3-fluorophenoxy)methyl]-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5338003.png)
![1-methyl-1'-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5338019.png)
![N-{1-{[(3-bromophenyl)amino]carbonyl}-2-[4-(methylthio)phenyl]vinyl}benzamide](/img/structure/B5338026.png)
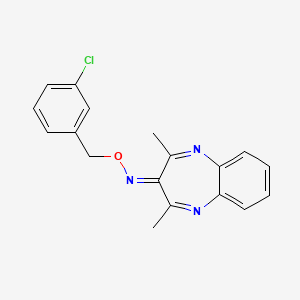
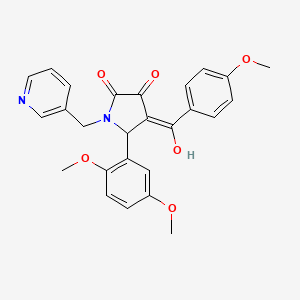
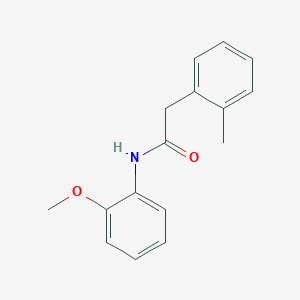
![1-(4-methoxyphenyl)-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5338059.png)
